2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-3-4-9-12-10(17-6-5-16-2)13-11(15)14(9)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFSQQJHXYMNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCCOC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [4+2] cycloaddition reaction of diazo compounds with CH-active two-carbon synthons . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide (MeONa) to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones under oxidative conditions.
Substitution: Replacement of functional groups on the triazine ring with other substituents.
Common Reagents and Conditions
Alkylation: Reagents such as allyl bromide and bromoethane are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include alkylated derivatives, sulfoxides, sulfones, and substituted triazines .
Scientific Research Applications
Research has indicated that compounds containing pyrido[1,2-a][1,3,5]triazin frameworks exhibit a range of biological activities:
- Antitumor Activity : Some derivatives of pyrido[1,2-a][1,3,5]triazines have shown promise as anti-tumor agents by inhibiting thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. Inhibition of TP can lead to reduced tumor proliferation and increased efficacy of existing chemotherapeutics .
- Antibacterial Properties : The presence of sulfur in the thioether group may enhance the antibacterial activity of the compound. Research has highlighted the potential for these compounds to target bacterial infections effectively .
- Neurological Effects : Compounds with similar structures have been investigated for their effects on central nervous system disorders. They may exhibit neuroprotective properties and could be candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies
Several studies have documented the applications and efficacy of similar compounds:
- Study on Antitumor Activity : A study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazines exhibited significant inhibitory effects on tumor cell lines. The study utilized quantitative structure–activity relationship (QSAR) models to predict the biological activity based on structural modifications .
- Neuroprotective Effects : Research indicated that certain pyrido[1,2-a][1,3,5]triazine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests their potential use in developing therapies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: These compounds share a similar triazine core and exhibit comparable biological activities.
Functionalized Triazines and Tetrazines: These compounds have diverse applications in medicinal chemistry and materials science.
Uniqueness
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethylsulfanyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
The compound 2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C15H15N3O3S
- Molar Mass : 317.36 g/mol
- CAS Number : 1021212-35-0
Research indicates that compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in tumor growth and metastasis. For instance, studies have shown that derivatives can inhibit thymidine phosphorylase (TP), which is crucial for tumor proliferation and angiogenesis .
- Anti-inflammatory Effects : Certain derivatives have been reported to reduce bronchial inflammation, making them potential candidates for treating respiratory conditions .
- Cytotoxic Activity : Compounds similar to 2-((2-methoxyethyl)thio)-7-methyl have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in chemotherapeutic applications .
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrido[1,2-a][1,3,5]triazin derivatives:
- In vitro Studies : Compounds have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a related compound exhibited an IC50 value indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methoxyethyl derivative | MCF-7 | 10 |
| 2-Methoxyethyl derivative | Bel-7402 | 15 |
Antimicrobial Activity
The biological activity of these compounds extends to antimicrobial properties:
- Bacterial Inhibition : Some studies suggest that derivatives can effectively target bacterial infections due to their unique structural features that allow them to interact with bacterial enzymes .
Case Studies
- Study on Thymidine Phosphorylase Inhibition :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
